molecular formula C22H28N4O2 B5596237 2,4,7-trimethyl-3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1H-indole

2,4,7-trimethyl-3-{2-oxo-2-[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]ethyl}-1H-indole

Cat. No. B5596237
M. Wt: 380.5 g/mol
InChI Key: KBJYOCBZXFAGQE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Synthesis of related compounds often involves microwave-assisted synthesis or one-pot synthesis techniques. For instance, microwave-assisted synthesis has been utilized for the preparation of compounds bearing indole moieties, showcasing the efficiency of this method in generating novel compounds with antimicrobial properties (Gomha & Riyadh, 2011). Similarly, one-pot synthesis techniques have been applied to generate novel heterocycles, indicating the versatility of these methods in constructing complex molecules (Sammor et al., 2018).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through various spectroscopic methods and single crystal X-ray diffraction. These studies reveal the complex nature of these molecules and provide detailed insights into their structural characteristics. For example, the molecular structure of ethyl 5-(trimethylsilyl)-1-1H-pyrazole-3-carboxylate was determined using density functional theory (DFT) calculations and compared with X-ray diffraction data, highlighting the accuracy of theoretical methods in predicting molecular structure (Zhao & Wang, 2023).

Chemical Reactions and Properties

Chemical reactions involving related compounds often involve cycloaddition, cyclization, or dimerization processes. These reactions are pivotal for constructing the complex molecular architecture of these compounds. For instance, Lewis acid-catalyzed oxa Diels-Alder reactions have been used to synthesize tetracyclic azepane-fused pyrano[3,2-b]indoles, demonstrating the synthetic utility of these reactions in generating polycyclic structures (Banda et al., 2023).

properties

IUPAC Name

1-[2-(pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]-2-(2,4,7-trimethyl-1H-indol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O2/c1-15-6-7-16(2)22-21(15)19(17(3)24-22)12-20(27)25-9-5-11-28-18(13-25)14-26-10-4-8-23-26/h4,6-8,10,18,24H,5,9,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJYOCBZXFAGQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CC(=O)N3CCCOC(C3)CN4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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